molecular formula C10H16N2O B13008093 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine

Cat. No.: B13008093
M. Wt: 180.25 g/mol
InChI Key: KSFLGXRGHPFFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine is a substituted pyridine derivative featuring a methoxy group at position 6, a methyl group at position 4, and a propan-1-amine chain at position 3 of the pyridine ring. The methoxy and methyl substituents likely enhance lipophilicity and electronic properties, influencing bioavailability and target interactions.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(6-methoxy-4-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C10H16N2O/c1-4-9(11)8-6-12-10(13-3)5-7(8)2/h5-6,9H,4,11H2,1-3H3

InChI Key

KSFLGXRGHPFFEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-4-methylpyridine.

    Alkylation: The pyridine ring is alkylated at the 3-position using a suitable alkylating agent, such as propylamine, under basic conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share similarities in heterocyclic cores, amine functionalities, or substitution patterns:

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
  • Structure : Pyrimidine core with methoxy (position 6), propane-1,3-diamine, and dihydrochloride salt.
  • Molecular Formula : C₉H₁₆Cl₂N₄O
  • Molecular Weight : 255.14 g/mol
  • Key Features : Dual amine groups and dihydrochloride formulation enhance solubility and hydrogen-bonding capacity.
  • Applications : Pharmaceutical research (drug candidates) and agrochemicals (crop protection agents) .
1-(4-Bromophenyl)propan-1-amine
  • Structure : Phenyl ring substituted with bromine (position 4) and propan-1-amine.
  • Key Features : Bromine increases lipophilicity and steric bulk, but lacks heterocyclic nitrogen for hydrogen bonding.
  • Applications : Industrial synthesis; market analysis indicates rising production (2020–2025) for specialty chemical applications .
3-(Pyridin-2-yl)propan-1-amine
  • Structure : Pyridine ring (position 2) with propan-1-amine.
  • Key Features : Absence of methoxy/methyl groups reduces steric hindrance and alters electronic properties compared to the target compound.
  • Applications : Intermediate in organic synthesis .

Physicochemical Properties and Bioactivity

Compound Molecular Weight (g/mol) Purity Key Functional Groups Bioactivity Considerations
Target Compound ~195 (estimated) N/A Methoxy, methyl, pyridine, amine Enhanced lipophilicity; potential CNS activity
N1-(6-Methoxypyrimidin-4-yl)... 255.14 95% Pyrimidine, diamine, dihydrochloride High solubility; suited for oral formulations
1-(4-Bromophenyl)propan-1-amine ~214 (estimated) N/A Bromophenyl, amine High stability; limited hydrogen bonding

Key Observations :

  • The dihydrochloride salt in the pyrimidine analogue () improves aqueous solubility, critical for drug delivery.
  • The target compound’s methoxy and methyl groups balance lipophilicity and electronic effects, favoring membrane permeability.

Challenges :

  • Steric hindrance from the 4-methyl group in the target compound may slow reaction kinetics.
  • Purification of diastereomers in compounds with multiple chiral centers (e.g., ) requires advanced chromatography .

Biological Activity

1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C₁₀H₁₆N₂O and a molecular weight of approximately 180.25 g/mol. Its unique structure includes a pyridine ring substituted with a methoxy group at the 6-position and a methyl group at the 4-position, along with a propan-1-amine side chain at the 3-position. This compound has garnered interest due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.

The compound's structure allows for interaction with various biological targets, including enzymes and receptors. This interaction can modulate biological pathways, making it a candidate for further pharmacological studies. The synthesis of this compound typically involves several key steps, utilizing reagents and conditions that optimize yield and purity.

Biological Activity Overview

Research indicates that 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine exhibits several biological activities:

  • Enzyme Interaction : Preliminary studies suggest that this compound may influence enzyme activity, which is crucial for various metabolic processes.
  • Receptor Binding : Investigations into receptor interactions are ongoing, aiming to identify specific receptors that this compound may affect, providing insights into its therapeutic potential .
  • Cellular Processes : Initial data indicate potential effects on cellular processes, although detailed mechanisms of action are yet to be fully elucidated.

The mechanism by which 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine exerts its biological effects is believed to involve binding to specific molecular targets, thus modulating their activity. This modulation can lead to alterations in various biochemical pathways relevant to disease processes.

Case Studies

Recent studies have highlighted the following findings related to the biological activity of this compound:

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine:

Compound NameStructural FeaturesBiological Activity
1-(6-Methoxy-5-methylpyridin-3-yl)propan-1-onePropanone group instead of an amineVaries based on functional group
1-(6-Methylpyridin-3-yl)propan-2-aminesLacks methoxy groupDifferent biological profiles
6-Methoxy-pyridine derivativesVarying substitutionsDiverse reactivity and activity

Future Directions

Ongoing research aims to clarify the specific interactions of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine with biological targets. Understanding these interactions is crucial for assessing its viability as a drug candidate. Further studies will focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Therapeutic Applications : Exploring potential applications in treating specific diseases based on its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.